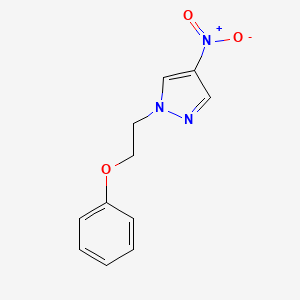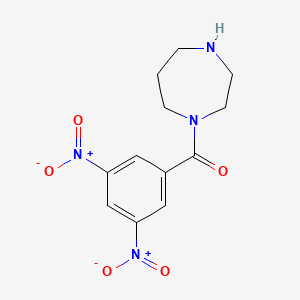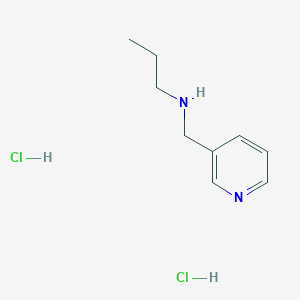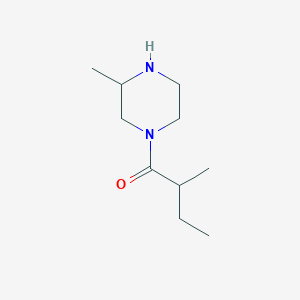
1-(2-Bromobenzoyl)-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Bromobenzoyl)-3-methylpiperazine” is a derivative of 2-Bromobenzoyl chloride . 2-Bromobenzoyl chloride is a reagent used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as 2-Bromobenzoyl chloride and propranolol derivatives have been synthesized using various methods .Aplicaciones Científicas De Investigación
Analytical Chemistry and Environmental Studies
1-(2-Bromobenzoyl)-3-methylpiperazine, as a derivative of arylpiperazine, has implications in analytical chemistry and environmental studies. Arylpiperazine derivatives have been extensively studied due to their diverse range of biological activities. Their presence in the environment, particularly in water bodies, has been a subject of research. For instance, parabens, which can be derivatives of similar compounds, have been detected in surface water and sediments, indicating their persistence and ubiquity in aquatic environments. This has led to a focus on understanding their occurrence, fate, and behavior in these settings (Haman et al., 2015).
Therapeutic Applications and Drug Development
This compound, due to its structural similarities with arylpiperazine compounds, may have potential therapeutic applications. Arylpiperazine derivatives are known for their use in treating various conditions such as depression, psychosis, or anxiety. Their pharmacological actions often involve interactions with neurotransmitter receptors, making them a focal point for the development of new drugs (Caccia, 2007).
Drug Design and Synthetic Chemistry
The compound's relevance in medicinal chemistry is further highlighted by its relation to the N-phenylpiperazine subunit, a crucial scaffold in drug design. This scaffold is not only integral in CNS structure but is also a starting point for rational drug design across various therapeutic fields. The adaptability of the N-phenylpiperazine moiety, through modulation of basicity and substitution patterns, can lead to significant pharmacokinetic and pharmacodynamic enhancements, applicable across a range of therapeutic areas (Maia et al., 2012).
Molecular Studies and DNA Interaction
Hoechst 33258, a compound structurally similar to this compound, is known for its strong binding to the minor groove of double-stranded B-DNA, with a preference for AT-rich sequences. This property has been extensively utilized in molecular biology for DNA staining, chromosome analysis, and flow cytometry. The insights from studies on such compounds aid in understanding the molecular basis of DNA sequence recognition and binding, which is crucial for the development of novel therapeutic agents (Issar & Kakkar, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
A structurally similar compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been found to targetJAK2 , a protein involved in cell survival signaling .
Mode of Action
The related compound bp-1c is known to inhibit jak2 tyr1007/1008 phosphorylation, which in turn inhibits the downstream stat3 tyr705 signaling pathway . This leads to the induction of cell death .
Biochemical Pathways
The related compound bp-1c affects the jak2/stat3 signaling pathway . This pathway is crucial for cell survival, and its inhibition can lead to apoptosis . Additionally, BP-1C has been shown to modulate the Akt/Src survival signal and alter the expression of interwoven apoptotic genes .
Result of Action
The related compound bp-1c has been shown to induce apoptosis, a form of programmed cell death . This anti-neoplastic activity could potentially make it a promising candidate for cancer treatment .
Propiedades
IUPAC Name |
(2-bromophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVEHNATUEDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)



![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)
![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)

